6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-benzyl-2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2S/c1-16-22(27-24(32-16)18-8-5-9-19(26)12-18)15-33-25-28-21-10-11-30(14-20(21)23(31)29-25)13-17-6-3-2-4-7-17/h2-9,12H,10-11,13-15H2,1H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHIUJNEHCAXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(CN(CC4)CC5=CC=CC=C5)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₃₈H₂₃ClN₄O₂S
- Molecular Weight : 479.0 g/mol
- CAS Number : 1112430-51-9
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and glucose homeostasis.
PPARα Agonism
Research indicates that compounds similar to this compound exhibit high selectivity towards PPARα over PPARγ. For instance, a related compound demonstrated an EC₅₀ of 10 nM for human PPARα with approximately 410-fold selectivity against human PPARγ in transactivation assays .
Biological Activity and Pharmacological Effects
- Antidiabetic Effects : The activation of PPARα is linked to improved insulin sensitivity and lipid profiles. This makes the compound a candidate for treating metabolic disorders such as type 2 diabetes.
- Anti-inflammatory Properties : By modulating inflammatory pathways through PPARα activation, the compound may reduce chronic inflammation associated with metabolic diseases .
- Cardiovascular Benefits : The compound's ability to improve lipid metabolism suggests potential cardiovascular protective effects, particularly in dyslipidemia .
Study on PPARα Agonists
A study highlighted the efficacy of a structurally related compound as a PPARα selective agonist. This compound showed promising results in preclinical models for treating conditions like atherosclerosis and dyslipidemia due to its favorable pharmacokinetic profile and safety .
In Vivo Studies
In vivo studies have demonstrated that compounds similar to this compound can significantly lower triglyceride levels and improve HDL cholesterol levels in animal models .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₂₃ClN₄O₂S |
| Molecular Weight | 479.0 g/mol |
| CAS Number | 1112430-51-9 |
| Target | PPARα |
| EC₅₀ for PPARα | 10 nM |
| Selectivity (PPARγ) | 410-fold |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons are drawn with analogs from the evidence to highlight key differences and implications for activity.
Core Structure and Substituent Analysis
Hydrogen Bonding and Crystal Packing
While the target compound’s crystal data is unavailable, demonstrates that triazole-thiocarbonohydrazide analogs form hydrogen-bonded networks (N–H···O/S). Such interactions in the target compound could influence solubility and solid-state stability .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound and its intermediates?
The synthesis typically involves multi-step routes, such as:
- Domino cyclization : A green approach using a recoverable carbonaceous catalyst in water for pyrido[4,3-d]pyrimidinone scaffolds, achieving yields up to 85% (e.g., reacting nitroolefins and aldehydes with 2,6-diaminopyrimidin-4(3H)-one) .
- Thioether linkage formation : Introducing the ((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio group via nucleophilic substitution, often using potassium carbonate as a base in DMF or THF . Key intermediates include benzyl-protected pyrimidinones and oxazole derivatives, which are characterized by NMR and LC-MS for purity validation.
Q. Which analytical techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms regioselectivity in heterocyclic systems .
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., benzyl, oxazolylmethyl, and thioether groups).
- HPLC-MS : Ensures purity (>95%) and monitors reaction progress .
- FT-IR : Validates functional groups (e.g., C=O at ~1700 cm⁻¹ in pyrimidinone) .
Q. What are the solubility and storage recommendations for this compound?
- Solubility : Typically soluble in DMSO (10 mM stock solutions recommended) and sparingly soluble in aqueous buffers.
- Storage : Stable at room temperature (RT) under inert gas (e.g., argon) to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core modifications : Replace the benzyl group with substituted aryl/heteroaryl rings (e.g., 4-chlorophenyl or coumarinyl derivatives) to assess impact on target binding .
- Oxazole/thioether variations : Introduce electron-withdrawing groups (e.g., nitro) on the oxazole ring to enhance metabolic stability .
- Biological assays : Use enzyme inhibition assays (e.g., kinase or reductase targets) and cell-based models to correlate structural changes with activity .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues .
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites influencing in vivo outcomes .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .
Q. What strategies improve regioselectivity in key synthetic steps?
- Catalyst optimization : Solid acid catalysts (e.g., sulfonated carbon) enhance regioselectivity in cyclization steps by stabilizing transition states .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyrimidinone C2 position over competing sites .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during thioether formation .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses with kinases or GPCRs, focusing on hydrogen bonding with the pyrimidinone core .
- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for SAR optimization .
- QSAR models : Train models on analogues with known IC50 values to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
